Lipophilicity (LogP) Comparison: N-Ethyl + 2-Chlorobenzyl Combination Provides Higher LogP than Des-Ethyl Ester and Des-Chloro Analogs
The target compound's calculated LogP of 2.67 is 0.47 log units higher than that of the ethyl ester analog N-(2-chlorobenzyl)glycine ethyl ester (LogP 2.2) [1]. This difference arises from the replacement of the secondary amine (NH) in the ester analog with a tertiary amine (N-ethyl) in the target compound, which eliminates one hydrogen-bond donor and increases hydrophobicity. By contrast, the des-chloro analog N-benzyl-N-ethylglycine has a lower molecular weight of 193.11 g/mol and lacks the electron-withdrawing chlorine, resulting in reduced lipophilicity . The simple fragment N-ethylglycine (MW 103.12) has an estimated LogP of approximately 0.5 or lower [2]. The target compound's LogP of 2.67 falls within the optimal range (LogP 2–4) associated with favorable blood-brain barrier penetration in CNS drug discovery paradigms.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.67 (calculated; C11H15Cl2NO2, MW 264.15) |
| Comparator Or Baseline | Comparator 1: N-(2-chlorobenzyl)glycine ethyl ester (CAS 88720-42-7), LogP = 2.2 (XLogP3) [1]. Comparator 2: N-ethylglycine (CAS 627-01-0), estimated LogP ≈ 0.5 [2]. |
| Quantified Difference | ΔLogP = +0.47 vs. N-(2-chlorobenzyl)glycine ethyl ester; ΔLogP ≈ +2.2 vs. N-ethylglycine. |
| Conditions | Calculated LogP values from different computation methods (Leyan proprietary method vs. PubChem XLogP3). Absolute values may vary by method; relative ranking is retained. |
Why This Matters
For CNS-targeted research programs, a LogP of 2.67 positions the target compound closer to the CNS-permeable range than either the less lipophilic ester analog (LogP 2.2) or the substantially more polar N-ethylglycine fragment, giving it a differentiated pharmacokinetic starting point for tool compound optimization.
- [1] Kuujia. Glycine, N-[(2-chlorophenyl)methyl]-, ethyl ester, CAS 88720-42-7. XLogP3: 2.2. View Source
- [2] Werdehausen R, Mittnacht S, Bee LA, et al. The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain. Pain. 2015;156(9):1647-1659. N-ethylglycine is a small, polar GlyT1 substrate (MW 103.12). View Source
